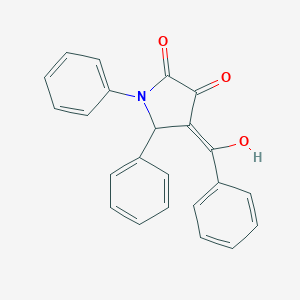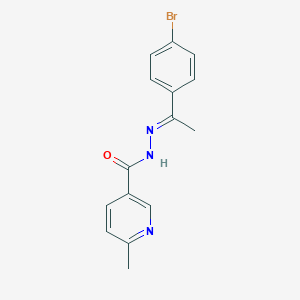![molecular formula C18H20N2OS3 B274234 3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has been extensively studied due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. These include the ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of various microorganisms. The compound has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which makes it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is that it is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand its biological effects. Finally, future research could focus on developing more stable derivatives of this compound, in order to improve its usefulness as a research tool.
Synthesemethoden
The synthesis of 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex process that involves several steps. One of the most commonly used methods is the reaction of 2-aminothiophenol with 3-ethyl-2-benzothiazolinone in the presence of butyl isocyanate and triethylamine. The reaction mixture is then heated under reflux conditions to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H20N2OS3 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2OS3/c1-3-5-12-20-17(21)15(24-18(20)22)10-11-16-19(4-2)13-8-6-7-9-14(13)23-16/h6-11H,3-5,12H2,1-2H3/b15-10-,16-11+ |
InChI-Schlüssel |
NBEKPHZBYVOPDB-MBKDJOQRSA-N |
Isomerische SMILES |
CCCCN1C(=O)/C(=C/C=C/2\N(C3=CC=CC=C3S2)CC)/SC1=S |
SMILES |
CCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3S2)CC)SC1=S |
Kanonische SMILES |
CCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3S2)CC)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)





![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)



![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)